

# An In-depth Technical Guide to 5-ROX-SE Labeling

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## Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

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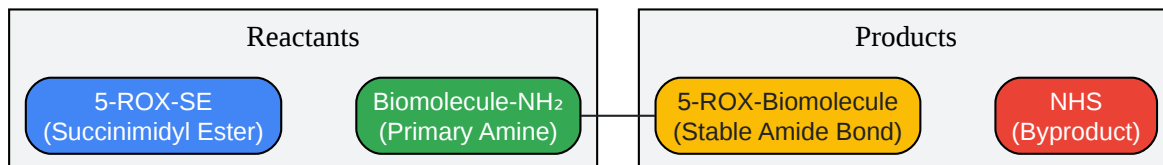
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for **5-ROX-SE**, a widely used fluorescent dye for labeling biomolecules.

## Core Mechanism of Action

**5-ROX-SE**, or 5-Carboxy-X-rhodamine, succinimidyl ester, is an amine-reactive fluorescent labeling reagent.[1][2] The core of its labeling action lies in the N-hydroxysuccinimidyl ester (SE) functional group. This group exhibits high reactivity and selectivity towards primary aliphatic amines, such as the  $\epsilon$ -amino group of lysine residues in proteins or amine-modified oligonucleotides.[3][4]

The reaction proceeds via nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and covalent amide bond. This robust linkage ensures the permanent attachment of the 5-ROX fluorophore to the target molecule.[4] The reaction is most efficient under slightly alkaline conditions, typically at a pH between 8.0 and 9.0, which deprotonates the primary amine, enhancing its nucleophilicity.[5][6]



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Mechanism of **5-ROX-SE** reacting with a primary amine.

## Quantitative Data Summary

The photophysical properties of 5-ROX make it a valuable tool in various fluorescence-based applications, including automated DNA sequencing and Fluorescence Resonance Energy Transfer (FRET).[7][8] The single isomer form is often preferred to ensure better resolution and consistency in labeling results.[3][9]

Property	Value	Notes
Excitation Maximum ( $\lambda_{ex}$ )	~570-580 nm	Varies slightly with solvent.[10] [11][12][13][14]
Emission Maximum ( $\lambda_{em}$ )	~591-604 nm	Varies slightly with solvent.[10] [11][12][13][14]
Molar Extinction Coefficient ( $\epsilon$ )	~93,000 M <sup>-1</sup> cm <sup>-1</sup>	At absorption maximum.[13]
Fluorescence Quantum Yield ( $\Phi$ )	~1.0	In aqueous buffer.[13]
Molecular Weight	~631.67 g/mol	For the single isomer.[15]
Optimal Reaction pH	8.0 - 9.0	For efficient amine labeling.[5] [6]

## Experimental Protocols

Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with **5-ROX-SE**. Optimization is often necessary based on the specific biomolecule.

This protocol is optimized for labeling approximately 1 mg of a target protein.

#### 1. Reagent Preparation:

- Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, MES, or HEPES) to a final concentration of 2-10 mg/mL.[\[4\]](#)[\[6\]](#) Buffers containing primary amines like Tris or glycine are incompatible and must be removed.[\[6\]](#)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.
- Dye Stock Solution: Immediately before use, dissolve **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### 2. Labeling Reaction:

- Adjust the pH of the protein solution to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.[\[6\]](#)
- Add the **5-ROX-SE** stock solution to the protein solution. A typical starting molar ratio is 10:1 (dye:protein).
- Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[\[6\]](#)

#### 3. Purification:

- Remove unreacted, hydrolyzed dye from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[\[6\]](#)

#### 4. Storage:

- Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[\[6\]](#) Protect from light.

This protocol is designed for labeling oligonucleotides synthesized with a 5' or 3' primary amine modification.

#### 1. Reagent Preparation:

- Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium tetraborate, pH 8.5.[4]
- Dye Stock Solution: Prepare a 10 mg/mL solution of **5-ROX-SE** in anhydrous DMSO or DMF immediately prior to use.[4][5]

## 2. Labeling Reaction:

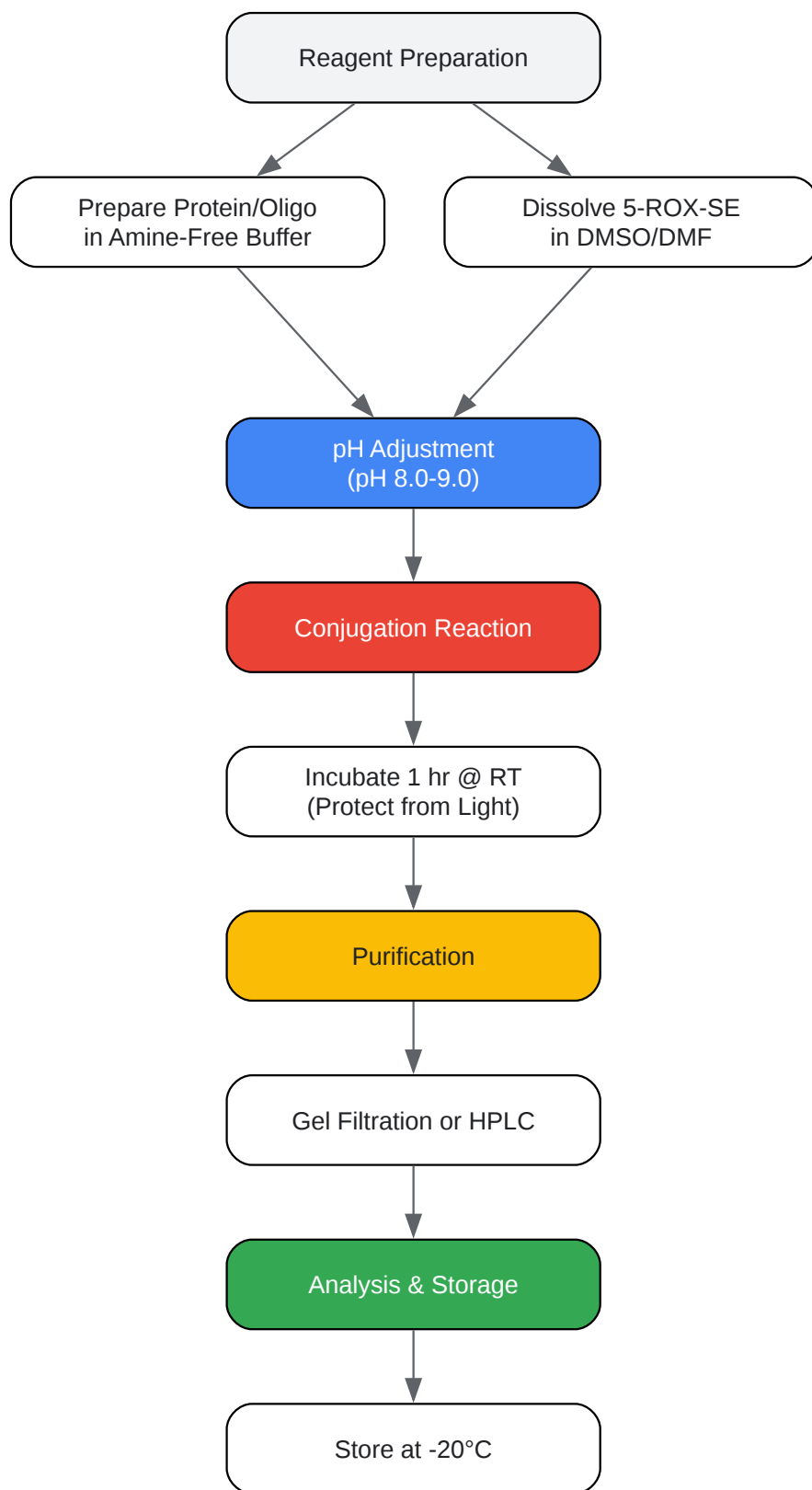
- Combine the oligonucleotide solution with the **5-ROX-SE** stock solution.
- Incubate the reaction for 30 minutes to 1 hour at room temperature or overnight at 4°C, protected from light.[5]

## 3. Purification:

- Purify the labeled oligonucleotide from excess dye using methods such as HPLC or gel electrophoresis.[4]

## 4. Storage:

- Store the purified, labeled oligonucleotide at -20°C and protect it from light to prevent photobleaching.[5]



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General experimental workflow for biomolecule labeling.

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